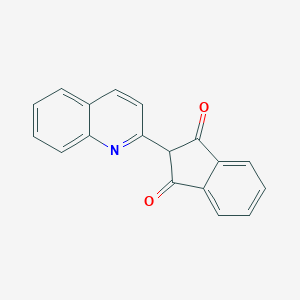

Quinoline Yellow

Cat. No. B133950

Key on ui cas rn:

8003-22-3

M. Wt: 273.3 g/mol

InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07147704B2

Procedure details

For example, the benzoic acid and the phthalic anhydride of the formula (5) are heated and molten at a temperature of at least 130° C. and then the quinaldine is added. In this reaction, the quinaldine and the phthalic anhydride are generally used in a molar ratio of from 1:1 to 1:5. Further, the quinaldine and the benzoic acid are generally used in a molar ratio of from 1:2 to 1:20. The molar ratio between the quinaldine and the benzoic acid can be increased or decreased according to the stirring state of the reaction mixture. After the raw materials are molten, the mixture is heated to 150 to 180° C. and stirred for 3 to 8 hours. In this case, it is possible to determine the termination point of the reaction by carrying out component analysis of the reaction mixture according to a high performance liquid chromatograph or other methods. After the termination of the reaction, the reaction mixture is cooled to 130 to 150° C. The cooled mixture is diluted with water as required. Then, an alkali aqueous solution such as an aqueous solution of 5 to 20% by weight of sodium hydroxide or potassium hydroxide is added. The benzoic acid is converted into a water-soluble alkali metal salt by the above operation, and the water-soluble alkali metal salt can be separated from a generated quinophthalone compound by means of filtration. Then, washing is carried out with water, followed by drying, whereby the quinophthalone compound which is used for forming the quinophthalone residue of the formula (4) can be obtained.

[Compound]

Name

raw materials

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 5 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C(O)(=O)C1C=CC=CC=1.[C:10]1(=[O:20])[O:15][C:13](=O)[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.[N:21]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[CH:24][C:22]=1[CH3:23].[OH-].[Na+].[OH-].[K+]>O>[CH:28]1[CH:27]=[C:26]2[CH:25]=[CH:24][C:22]([CH:23]3[C:10](=[O:20])[C:11]4[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:13]3=[O:15])=[N:21][C:31]2=[CH:30][CH:29]=1 |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C)C=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Two

[Compound]

|

Name

|

raw materials

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

Step Nine

[Compound]

|

Name

|

( 5 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C)C=CC2=CC=CC=C12

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C)C=CC2=CC=CC=C12

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C)C=CC2=CC=CC=C12

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

165 (± 15) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 3 to 8 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

molten at a temperature of at least 130° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In this reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the termination point of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the termination of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled to 130 to 150° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water-soluble alkali metal salt can be separated from a generated quinophthalone compound by means of filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Then, washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by drying

|

Outcomes

Product

Details

Reaction Time |

5.5 (± 2.5) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |